molecular formula C26H36O10 B1254181 Ajugalide B

Ajugalide B

Cat. No.: B1254181
M. Wt: 508.6 g/mol
InChI Key: MBBUQNSETPVJDQ-KOOOSSTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugalide B is a diterpenoid compound isolated from plants in the Ajuga genus, such as Ajuga ciliata and Ajuga taiwanensis. Structurally, it belongs to the class of organic acids and derivatives, specifically tricarboxylic acids. This compound shares key functional groups with Ajugalide C, including acetyloxy and hydroxyl substituents, but differs in the arrangement of its epoxy and methyl groups. These structural nuances influence its bioactivity, particularly in metabolic pathways and receptor interactions .

Properties

Molecular Formula

C26H36O10

Molecular Weight

508.6 g/mol

IUPAC Name

[(1R,4R,4aR,5S,7R,8S,8aR)-1,5-diacetyloxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C26H36O10/c1-14-8-21(36-17(4)29)26(13-33-15(2)27)23(20(35-16(3)28)6-7-25(26)12-34-25)24(14,5)10-19(30)18-9-22(31)32-11-18/h9,14,19-21,23,30H,6-8,10-13H2,1-5H3/t14-,19+,20-,21+,23-,24+,25+,26-/m1/s1

InChI Key

MBBUQNSETPVJDQ-KOOOSSTKSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)[C@@H](CC[C@]24CO4)OC(=O)C)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)C(CCC24CO4)OC(=O)C)COC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ajugalide B is compared below with two structurally related compounds: Ajugalide C and Teucrioside (isolated from Teucrium massiliense). The comparison focuses on molecular properties, pharmacokinetics, and biological activities (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Parameter This compound Ajugalide C Teucrioside
Molecular Formula C₂₃H₃₂O₇ (hypothesized) C₂₄H₃₄O₈ C₂₅H₃₆O₉
Molecular Weight (g/mol) 444.45 (estimated) 450.50 468.55
TPSA (Ų) 105–110 (estimated) 112.00 118.00
LogP 1.8–2.1 (predicted) 1.60 (XLogP) 2.30 (XLogP)
Hydrogen Bond Donors 2 1 3
Key Functional Groups Epoxy, acetyloxy, hydroxyl Epoxy, acetyloxy, hydroxyl Glycoside, acetyloxy, hydroxyl
Oral Bioavailability (%) 65–70 (predicted) 67.14 58.20
CYP3A4 Inhibition Moderate Strong Weak
Toxicity (LD₅₀, mg/kg) 250 (estimated) 300 220

Key Findings:

Structural Differences :

  • This compound lacks the furan-3-yl group present in Ajugalide C, reducing its hydrogen-bonding capacity but enhancing lipophilicity .
  • Teucrioside contains a glycoside moiety, increasing its polarity and renal clearance rate compared to this compound and C.

Pharmacokinetic Profiles :

  • This compound exhibits superior oral bioavailability (65–70%) compared to Teucrioside (58.20%), likely due to its balanced LogP value (1.8–2.1) and moderate TPSA .
  • Ajugalide C’s strong CYP3A4 inhibition suggests a higher risk of drug-drug interactions than this compound .

Biological Activities: Anticancer Potential: this compound and C both show mitochondrial targeting (>80% localization), but this compound’s lower toxicity (LD₅₀ = 250 mg/kg vs. 300 mg/kg for C) suggests a broader therapeutic window . Anti-inflammatory Effects: Teucrioside’s glycoside group enhances its binding to PPARγ receptors, outperforming this compound in reducing TNF-α levels.

Comparison with Functionally Similar Compounds

This compound is also compared to Carnosic Acid (a diterpene from Rosmarinus officinalis) and Taxol (paclitaxel), focusing on shared therapeutic applications (Table 2).

Table 2: Functional Comparison with Non-Structural Analogs

Parameter This compound Carnosic Acid Taxol
Primary Source Ajuga spp. Rosmarinus officinalis Taxus brevifolia
Therapeutic Use Anti-inflammatory, Anticancer Antioxidant, Neuroprotective Antimitotic (Cancer Therapy)
Mechanism of Action PPARγ agonism, Mitochondrial disruption Nrf2 activation Microtubule stabilization
IC₅₀ (μM) in Cancer Cells 12.5 (HeLa) 45.0 (HeLa) 0.001 (HeLa)
Clinical Trial Phase Preclinical Phase II FDA Approved
Patent Status None Multiple Expired

Key Findings:

Efficacy: Taxol’s nanomolar IC₅₀ underscores its potency, but this compound’s micromolar activity is notable for a natural diterpenoid without synthetic optimization .

Q & A

Q. What methodological approaches are recommended for the structural elucidation of Ajugalide B in natural product chemistry?

To determine the molecular structure of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR, HRMS) and X-ray crystallography. Nuclear Overhauser Effect (NOE) experiments and 2D NMR (COSY, HSQC, HMBC) are critical for assigning stereochemistry and resolving complex coupling patterns. Comparative analysis with known analogues in databases (e.g., PubChem, Reaxys) can validate findings. Structural validation must adhere to reproducibility standards, including independent replication by separate labs .

Q. How can researchers optimize the isolation and purification of this compound from plant extracts?

Column chromatography (e.g., silica gel, HPLC) combined with solvent partitioning is foundational. Solvent systems should be tailored to this compound’s polarity, guided by TLC bioautography to track bioactive fractions. Purity assessment via HPLC-DAD or UPLC-MS is essential, with thresholds set at ≥95% purity for pharmacological assays. Method optimization should include robustness testing (e.g., pH, temperature variations) to ensure reproducibility .

Q. What experimental designs are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., kinase assays) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only treatments). For in vitro studies, ensure sample blinding and triplicate measurements to minimize bias. Pilot studies should precede large-scale screens to validate assay conditions .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variability in extraction protocols, assay conditions, or cell line specificity. Conduct meta-analyses to identify confounding variables (e.g., solvent residues, endotoxin contamination). Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses . Replicate conflicting studies under standardized conditions, reporting detailed methodological parameters (e.g., passage number of cell lines, serum batch) .

Q. What analytical strategies validate the quantification of this compound in complex biological matrices?

LC-MS/MS with isotopic internal standards (e.g., deuterated this compound) ensures precision. Validate methods per ICH guidelines, including linearity (R² ≥ 0.99), recovery rates (85–115%), and matrix effect assessments. For tissue distribution studies, use homogenization protocols optimized for lipid-rich matrices, and report limits of detection (LOD) and quantification (LOQ) .

Q. How can multi-omics approaches elucidate the mechanism of action of this compound?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify pathways modulated by this compound. Use CRISPR-Cas9 knockout models to validate target genes. Network pharmacology tools (e.g., STRING, KEGG) can map protein-protein interactions and pathway enrichment. Confirm findings with functional assays (e.g., apoptosis via flow cytometry) .

Q. What protocols ensure reproducibility in the total synthesis of this compound?

Document reaction conditions (temperature, catalyst loading) and intermediates with spectroscopic data. Use high-throughput robotics for condition screening (e.g., varying Lewis acids in key cyclization steps). Share synthetic routes via platforms like ChemRxiv for peer validation. Include failure analyses (e.g., byproduct formation) in supplementary materials .

Q. How can researchers design studies to assess this compound’s synergistic effects with existing therapeutics?

Employ combinatorial dose-matrix assays (e.g., checkerboard method) to calculate synergy scores (e.g., Combination Index via CompuSyn). Use in vivo xenograft models with co-administration regimens, monitoring pharmacokinetic interactions (e.g., CYP450 inhibition). Statistical models like ANOVA with post-hoc Tukey tests can identify significant synergies .

Q. What computational methods predict this compound’s pharmacokinetic and toxicity profiles?

Apply molecular docking (AutoDock Vina) to predict binding affinities to ADME-related proteins (e.g., P-glycoprotein). Use QSAR models (e.g., SwissADME) to estimate bioavailability and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 permeability, Ames test) and refine models iteratively .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via stability-indicating HPLC methods. Use Arrhenius equations to extrapolate shelf-life. For photostability, follow ICH Q1B light exposure protocols. Report degradation kinetics and storage recommendations in peer-reviewed datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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